1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3S/c27-25(34)26(32-15-7-2-8-16-32)13-17-31(18-14-26)22-20-11-5-6-12-21(20)33-23(28-22)24(29-30-33)37(35,36)19-9-3-1-4-10-19/h1,3-6,9-12H,2,7-8,13-18H2,(H2,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURSFZWRBGQBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the triazoloquinazoline core, which is achieved through cyclization reactions involving appropriate precursors. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride. The final step involves coupling the triazoloquinazoline derivative with a bipiperidine carboxamide intermediate under conditions that promote amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. The benzenesulfonyl group enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of triazoloquinazolines can induce apoptosis in various cancer cell lines, making them promising candidates for anticancer therapy .
Antimicrobial Properties
The sulfonamide functionality in the compound contributes to its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential use as an antibacterial agent. The mechanism of action is thought to involve interference with bacterial folate synthesis .
Anticonvulsant Effects
Recent investigations into similar compounds have highlighted their anticonvulsant properties. The structural characteristics of 1'-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide may confer similar effects, warranting further exploration in seizure models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the triazole and quinazoline rings have shown to enhance biological activity. For instance, substituents on the benzene ring can significantly alter the pharmacokinetic profiles and potency against target diseases .
Case Study 1: Anticancer Efficacy
A study evaluated various derivatives of triazoloquinazolines for their anticancer effects. The results indicated that modifications on the benzenesulfonyl group increased cytotoxicity against breast cancer cell lines by up to 70% compared to standard treatments .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a potential candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain bacterial enzymes, thereby reducing the virulence of pathogenic bacteria. This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and ultimately leading to the death of the bacterial cell .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Functional Comparisons
- However, the triazoloquinazoline core may confer higher selectivity for specific isoforms (e.g., tumor-associated CA IX) compared to simpler triazole derivatives .
Synthetic Accessibility :
The target compound’s synthesis likely parallels methods for triazoloquinazoline derivatives, such as azide-alkyne cycloaddition (for triazole formation) and nucleophilic substitution for sulfonamide attachment . In contrast, imidazo[1,5-a]pyridines often require multi-step condensation or transition-metal catalysis, limiting scalability .Pharmacokinetic Properties :
The bipiperidine-carboxamide moiety may enhance blood-brain barrier penetration compared to ester- or carboxylic acid-bearing analogues (e.g., compounds 5a–5d in ). This aligns with trends in kinase inhibitors, where lipophilic side chains improve CNS bioavailability.
Research Findings and Gaps
- The triazoloquinazoline core in shows enhanced metabolic stability compared to triazoles, suggesting similar advantages for the target compound.
Limitations :
Current evidence lacks in vivo studies or toxicity profiles for triazoloquinazoline derivatives. Additionally, the bipiperidine-carboxamide group’s impact on off-target interactions remains unexplored.
Biological Activity
The compound 1'-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H23ClN6O3S
- IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine
- SMILES : COc(cccc1)c1N(CC1)CCN1c(c(cc(cc1)Cl)c1n1nn2)nc1c2S(c1ccccc1)(=O)=O
This compound features a quinazoline core structure with a triazole ring and a bipiperidine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to act as potent inhibitors of tyrosine kinases and exhibit cytotoxicity against various cancer cell lines. Notably, compounds like erlotinib and gefitinib are used clinically for lung cancer treatment due to their ability to inhibit epidermal growth factor receptors (EGFR) .
Antimicrobial Properties
The sulfonamide group in this compound enhances its antimicrobial activity. Studies have demonstrated that similar structures can inhibit bacterial growth by interfering with folate synthesis pathways. The introduction of the benzenesulfonyl group may enhance the compound's affinity for bacterial enzymes .
Anticonvulsant Effects
Recent studies have explored the anticonvulsant potential of triazole derivatives. Compounds similar to the one have shown protective effects in animal models of epilepsy, indicating their potential as therapeutic agents for seizure disorders . The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Tyrosine Kinase Inhibition : The quinazoline moiety is known for binding to tyrosine kinases, disrupting signaling pathways involved in cell proliferation.
- GABA Receptor Modulation : Some derivatives exhibit activity on GABA receptors, enhancing inhibitory neurotransmission which is crucial in controlling seizures .
- Bromodomain Inhibition : Related compounds have been identified as inhibitors of bromodomains, proteins involved in chromatin remodeling and gene expression regulation .
Case Studies and Research Findings
A selection of studies highlighting the biological activity of this compound includes:
Q & A
Q. What statistical approaches are recommended for optimizing multi-step syntheses?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, reaction time). Central composite designs (CCDs) efficiently balance experimental runs while maximizing data resolution . For example, ICReDD’s feedback loop between computation and experiment reduces trial-and-error inefficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
